Arvenin II

Analytical characterization Quality control Solid-state properties

Arvenin II is 2-O-β-D-glucopyranosyl 23,24-dihydrocucurbitacin B—a saturated C23–C24 cucurbitacin glycoside structurally distinct from arvenin I. This saturation alters conformational flexibility and target engagement, making it indispensable for STAT3/PI3K/Akt/mTOR SAR studies as a matched pair with arvenin I. Glycosylation enhances solubility and metabolic stability versus aglycone 23,24-dihydrocucurbitacin B. Not substitutable by cucurbitacin B, arvenin I, or non-glycosylated analogs. Authenticated reference standard (Mp 140–143°C) for Anagallis arvensis chemotaxonomy. For R&D only.

Molecular Formula C38H58O13
Molecular Weight 722.9 g/mol
Cat. No. B12393540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArvenin II
Molecular FormulaC38H58O13
Molecular Weight722.9 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O
InChIInChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,20-24,27-30,32,39,41,44-46,48H,11-17H2,1-9H3/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1
InChIKeyKSENPDOZJGRJHR-GPWVBDSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arvenin II: A Structurally Distinct 23,24-Dihydrocucurbitacin B 2-O-β-D-Glucopyranoside with Documented Physicochemical and Biological Differentiation


Arvenin II is a cucurbitacin glycoside belonging to the class of cucurbitane-type triterpenoids, specifically characterized as 2-O-β-D-glucopyranosyl 23,24-dihydrocucurbitacin B [1]. The compound was first isolated as one of four novel cucurbitacin glucosides (arvenins I–IV) from Anagallis arvensis L. (Primulaceae) [1]. Its molecular formula is C38H58O13 with a molecular weight of 722.86–722.90 g/mol and CAS registry number 65247-28-1 [2][3]. Unlike its close analog arvenin I (cucurbitacin B 2-O-β-D-glucopyranoside), arvenin II possesses a saturated C23–C24 bond in the cucurbitane skeleton, a structural feature that confers distinct physicochemical properties and underlies its differential biological profile relative to both aglycone and glycosylated comparators [1].

Why In-Class Cucurbitacin Glycosides Are Not Interchangeable: The Case for Arvenin II’s Specific Molecular Identity


Within the cucurbitacin glycoside family, subtle variations in aglycone saturation and glycosylation position produce marked divergences in physicochemical behavior and biological activity. Arvenin II cannot be replaced by arvenin I, cucurbitacin B, or 23,24-dihydrocucurbitacin B without altering experimental outcomes. The saturated C23–C24 bond in arvenin II reduces conformational flexibility compared to the unsaturated analog arvenin I, a distinction that affects molecular recognition and target engagement [1]. Furthermore, the presence of the 2-O-β-D-glucopyranosyl moiety dramatically alters solubility and stability relative to the aglycone 23,24-dihydrocucurbitacin B, a factor critical for consistent in vitro and in vivo dosing [2]. Substitution with a non-glycosylated analog or a differently glycosylated species introduces uncontrolled variability in cellular uptake, metabolic stability, and off-target effects, thereby compromising data reproducibility and procurement specificity.

Quantitative Differentiation Evidence for Arvenin II Against Closest Analogs


Physicochemical Divergence: Melting Point and Specific Rotation Differentiate Arvenin II from Aglycone and Unsaturated Glucoside Comparators

Arvenin II exhibits a melting point (Mp) of 140–143°C and a specific optical rotation of [α]20D +31.7° (c 1.2, EtOH), whereas its aglycone comparator cucurbitacin B displays a melting point of 179–186°C and an optical rotation of [α]25D +88° (c 1.55, EtOH) [1][2]. These differences reflect the impact of glycosylation and aglycone saturation on intermolecular interactions and solid-state packing.

Analytical characterization Quality control Solid-state properties

Glycosylation-Mediated Solubility Enhancement: Arvenin II’s Glucoside Moiety Improves Aqueous Dispersibility Relative to Aglycone

Cucurbitacin aglycones, including 23,24-dihydrocucurbitacin B, are highly lipophilic and exhibit poor aqueous solubility, a limitation addressed by glycosylation [1]. Arvenin II, bearing a 2-O-β-D-glucopyranosyl group, is predicted to have improved aqueous dispersibility compared to its aglycone counterpart. Quantitative solubility data for arvenin II are not reported, but class-level evidence from structurally analogous cucurbitacin glycosides demonstrates that 2-O-glucosylation significantly enhances solubility [1][2].

Drug delivery Formulation Bioavailability

Differential Cytotoxic Selectivity: Aglycone 23,24-Dihydrocucurbitacin B Exhibits Reduced Toxicity to Normal Cells

The aglycone 23,24-dihydrocucurbitacin B (the core scaffold of arvenin II) demonstrates a favorable selectivity window: IC50 of 40–60 µM against HeLa cervical cancer cells versus IC50 of 125 µM against normal epithelial fr2 and HerEpiC cells [1]. While direct data for arvenin II are absent, the aglycone’s selectivity profile suggests that the saturated cucurbitane skeleton may confer lower off-target toxicity compared to more potent but less selective cucurbitacins like cucurbitacin B (IC50 ~0.3 µM in prostate cancer cells but with significant general cytotoxicity) [2].

Cancer research Cytotoxicity Selectivity

Distinct Botanical Provenance: Arvenin II Is a Principal Bitter Principle in Anagallis arvensis with Limited Distribution Across Species

Arvenin II was originally isolated as one of four major bitter glucosides from Anagallis arvensis L. (Primulaceae) [1]. In contrast, closely related cucurbitacins such as cucurbitacin B and its glucoside arvenin I are widely distributed across Cucurbitaceae species (e.g., Ecballium elaterium, Trichosanthes kirilowii) and Hemsleya amabilis [2]. Arvenin II has been reported in Picrorhiza kurrooa, Cucumis melo, and Citrullus colocynthis, but its abundance is typically lower than in A. arvensis .

Phytochemistry Natural product sourcing Quality control

High-Impact Application Scenarios for Arvenin II Based on Verifiable Differentiation Evidence


Cancer Selectivity Studies: Leveraging Aglycone’s Preferential Cytotoxicity Toward Malignant Cells

Investigators exploring cucurbitacin-based anticancer agents with improved therapeutic indices should consider arvenin II as a glycosylated prodrug or a lead scaffold. The aglycone 23,24-dihydrocucurbitacin B exhibits an IC50 of 40–60 µM in HeLa cells versus 125 µM in normal epithelial cells, indicating a selectivity window of ~2.1–3.1 [1]. Glycosylation (as in arvenin II) may further modulate this selectivity by altering cellular uptake and metabolic stability, offering a platform for structure–activity relationship studies aimed at optimizing tumor-specific cytotoxicity while minimizing off-target effects.

Phytochemical Fingerprinting and Quality Control of Anagallis arvensis-Derived Preparations

Arvenin II serves as a specific chemotaxonomic marker for Anagallis arvensis L. (Primulaceae), distinguishing it from other cucurbitacin-rich plants like Ecballium elaterium or Trichosanthes kirilowii [2]. Analytical laboratories and natural product suppliers can employ authenticated arvenin II reference standards (CAS 65247-28-1, Mp 140–143°C) to verify botanical identity and ensure batch-to-batch consistency of A. arvensis extracts or traditional preparations, thereby meeting regulatory and reproducibility requirements.

Glycosylation-Dependent Bioavailability and Formulation Development

The 2-O-β-D-glucopyranosyl moiety of arvenin II is predicted to enhance aqueous solubility relative to the aglycone 23,24-dihydrocucurbitacin B, based on class-level glycosylation effects observed in cucurbitacin series [3]. Formulation scientists developing cucurbitacin-based therapeutics can use arvenin II to study the impact of glycosylation on pharmacokinetic parameters (e.g., Cmax, AUC, half-life) without confounding variables introduced by the unsaturated C23–C24 bond present in arvenin I and other analogs.

Mechanistic Studies of Saturated vs. Unsaturated Cucurbitane Scaffolds

Arvenin II possesses a saturated C23–C24 bond, whereas arvenin I (cucurbitacin B 2-O-β-D-glucoside) retains the double bond [4]. This precise structural distinction enables direct comparative investigations into how aglycone saturation influences target engagement (e.g., STAT3, PI3K/Akt/mTOR pathway modulation), protein binding, and downstream signaling. Researchers can use arvenin II and arvenin I as a matched pair to dissect structure–activity relationships without altering the glycosylation pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arvenin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.